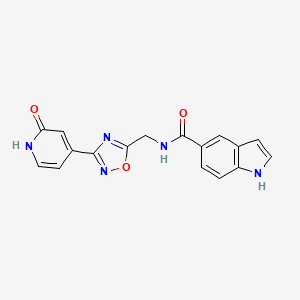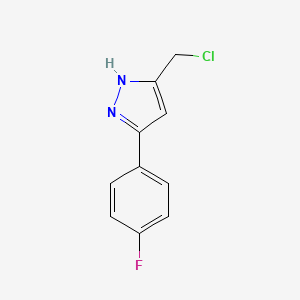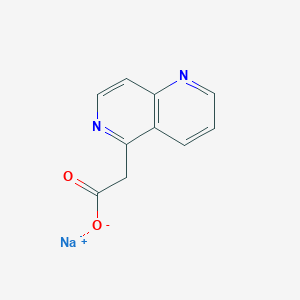
3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound that contains several functional groups, including an amide, a methoxy group, and a tetrahydroquinoline group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties. For instance, compounds with a tetrahydroquinoline structure are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring structure would likely impart significant stability to the molecule. The presence of the amide and methoxy groups would also influence the compound’s reactivity and interactions with other molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling point. The methoxy group could also influence the compound’s polarity and reactivity .
Scientific Research Applications
PET Radiotracer Development
Compounds with structural similarities to 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their potential as positron emission tomography (PET) radiotracers. Arylamides hybrids, combining features of high-affinity σ2 receptor ligands, were investigated for tumor diagnosis through σ2 PET tracer development. These hybrids displayed excellent σ(1)/σ(2) selectivities, proposing their utility in identifying tumors, especially those overexpressing P-glycoprotein (P-gp), which is a challenge in tumor imaging due to its role in drug resistance (Abate et al., 2011).
Synthesis of Novel Heterocyclic Compounds
Research into novel synthesis methods of heterocyclic compounds relevant to 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has led to advancements in the generation of new chemical entities. For instance, innovative synthetic routes have been developed for the preparation of quinazoline derivatives showing antimicrobial activity, highlighting the compound's relevance in creating new pharmacologically active agents (Habib et al., 2013).
Development of Sigma-2 Receptor Ligands
Sigma-2 receptors are implicated in various diseases, including cancer and neurological disorders. Compounds structurally akin to 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been studied for their binding affinity to sigma-2 receptors, offering insights into the development of selective ligands for diagnostic and therapeutic purposes. For instance, research on fluorine-18 labeled benzamide analogues for imaging the sigma-2 receptor status in solid tumors with PET has provided valuable data for non-invasive cancer diagnostics (Tu et al., 2007).
Antibacterial and Antimicrobial Studies
The structural framework of 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lends itself to modifications that yield compounds with potential antibacterial and antimicrobial properties. Studies on novel quinazolinone derivatives synthesized from this backbone have shown antimicrobial activity, highlighting the chemical's significance in addressing microbial resistance and infection control (Patel & Patel, 2010).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Compounds with a similar indole structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-20(24)15-5-4-6-17(13-15)25-2/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNORGUPNHFIHSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine dihydrochloride](/img/no-structure.png)



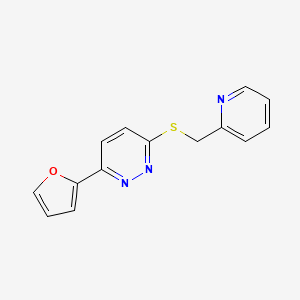
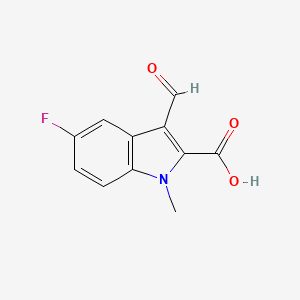
![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)
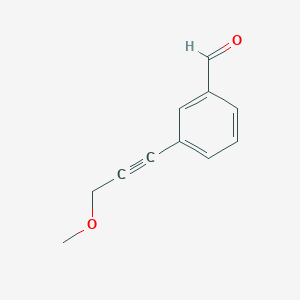
![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)

